molecular formula C16H21ClO2 B12551605 2-[(Non-1-en-1-yl)oxy]benzoyl chloride CAS No. 144210-00-4

2-[(Non-1-en-1-yl)oxy]benzoyl chloride

Cat. No.: B12551605
CAS No.: 144210-00-4
M. Wt: 280.79 g/mol
InChI Key: YWLKYVRATHFGKS-UHFFFAOYSA-N
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Description

2-[(Non-1-en-1-yl)oxy]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a non-1-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Non-1-en-1-yl)oxy]benzoyl chloride typically involves the reaction of benzoyl chloride with non-1-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(Non-1-en-1-yl)oxy]benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Reacts in the presence of a base to form esters.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Benzoic Acid: Formed from hydrolysis.

Scientific Research Applications

2-[(Non-1-en-1-yl)oxy]benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.

    Materials Science: Used in the preparation of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Non-1-en-1-yl)oxy]benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler compound with similar reactivity but lacks the non-1-en-1-yloxy group.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic Acid: Another benzoyl chloride derivative with different substituents.

Uniqueness

2-[(Non-1-en-1-yl)oxy]benzoyl chloride is unique due to the presence of the non-1-en-1-yloxy group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

144210-00-4

Molecular Formula

C16H21ClO2

Molecular Weight

280.79 g/mol

IUPAC Name

2-non-1-enoxybenzoyl chloride

InChI

InChI=1S/C16H21ClO2/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18/h8-13H,2-7H2,1H3

InChI Key

YWLKYVRATHFGKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=COC1=CC=CC=C1C(=O)Cl

Origin of Product

United States

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